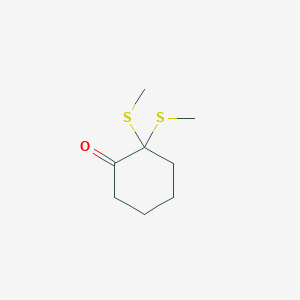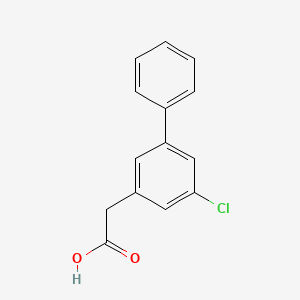
Diphenyl (1-amino-2-phenylethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl (1-amino-2-phenylethyl)phosphonate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with specific enzymes and proteins. The compound is characterized by the presence of a phosphonate group attached to a phenylethylamine backbone, making it a valuable tool in biochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (1-amino-2-phenylethyl)phosphonate typically involves the reaction of aniline derivatives with triphenyl phosphite. This reaction is catalyzed by salicylic acid and proceeds via a radical-radical coupling mechanism at room temperature (20°C) within 1-2 hours . The reaction tolerates a wide range of functional groups, making it versatile for various synthetic applications.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
Diphenyl (1-amino-2-phenylethyl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphonic acid derivatives, while reduction reactions can produce phosphine derivatives. Substitution reactions result in the formation of various substituted phosphonates.
科学研究应用
Diphenyl (1-amino-2-phenylethyl)phosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of diphenyl (1-amino-2-phenylethyl)phosphonate involves its ability to form covalent bonds with specific enzymes, particularly serine proteases. The compound acts as an irreversible inhibitor by forming a covalent bond with the active site serine residue of the enzyme, leading to its inactivation . This mechanism is valuable in studying enzyme function and developing enzyme inhibitors for therapeutic purposes.
相似化合物的比较
Similar Compounds
Similar compounds to diphenyl (1-amino-2-phenylethyl)phosphonate include:
Diaryl phosphonates: These compounds share a similar phosphonate group and are used as enzyme inhibitors.
Peptidyl diaryl phosphonates: These are extensions of diaryl phosphonates with peptide-like structures, enhancing their specificity and potency as enzyme inhibitors.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact selectively with certain enzymes. Its ability to form stable covalent bonds with enzyme active sites makes it a valuable tool in biochemical research and drug development.
属性
CAS 编号 |
73270-44-7 |
|---|---|
分子式 |
C20H20NO3P |
分子量 |
353.4 g/mol |
IUPAC 名称 |
1-diphenoxyphosphoryl-2-phenylethanamine |
InChI |
InChI=1S/C20H20NO3P/c21-20(16-17-10-4-1-5-11-17)25(22,23-18-12-6-2-7-13-18)24-19-14-8-3-9-15-19/h1-15,20H,16,21H2 |
InChI 键 |
DMXMANDNPIEVFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(N)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


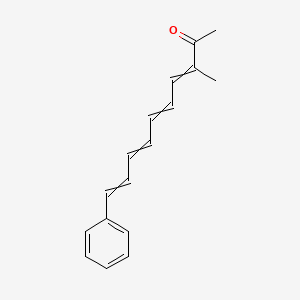

![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
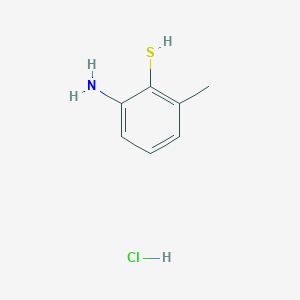


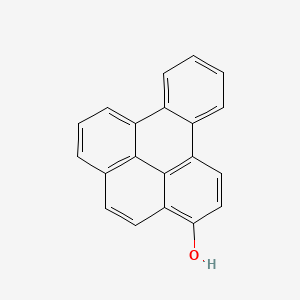
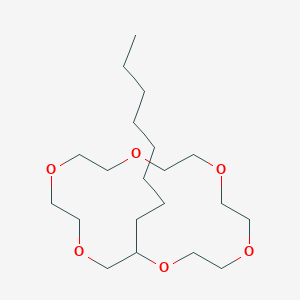
![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)

